Phytochemical Profiling and Analytical Methodology of Octyl 3-Methyl-2-Butenoate in Heracleum Species
Phytochemical Profiling and Analytical Methodology of Octyl 3-Methyl-2-Butenoate in Heracleum Species
Executive Summary
The genus Heracleum (Apiaceae) encompasses over 125 species recognized for their complex essential oil profiles, which are predominantly characterized by[1]. While major constituents like octyl acetate and hexyl butyrate dominate the phytochemical landscape, advanced gas chromatography-mass spectrometry (GC-MS) has enabled the identification of structurally intricate minor esters. This technical guide provides an in-depth analysis of octyl 3-methyl-2-butenoate (also known as octyl senecioate), detailing its botanical occurrence, the causality behind its extraction and analytical protocols, and its pharmacological relevance in drug development.
Botanical Context and Phytochemical Landscape
Heracleum species, including H. verticillatum, H. ternatum, and H. orphanidis, are widely distributed across temperate regions and have a long history of use in traditional medicine and food preservation[1][2]. The essential oils derived from their roots, leaves, and fruits exhibit significant chemical polymorphism depending on the anatomical part and environmental factors.
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Major Constituents : The fruit oils are typically dominated by aliphatic esters, primarily octyl acetate (reaching up to 84.5% in some taxa) and hexyl butyrate[2][3].
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Minor Constituents : Octyl 3-methyl-2-butenoate (CAS: 56500-47-1) is a minor but distinct aliphatic ester identified in specific taxa, notably in the fruit and leaf oils of H. verticillatum and H. orphanidis[1][4].
Biosynthetic Causality
The presence of octyl 3-methyl-2-butenoate is not arbitrary; it is the result of highly specific enzymatic pathways within the plant's secretory canals. Its synthesis involves the esterification of 1-octanol (derived from fatty acid reduction) and 3-methyl-2-butenoic acid (senecioic acid, derived from the degradation of branched-chain amino acids like leucine). This specific acyltransferase activity highlights the specialized secondary metabolism of Heracleum[1].
Proposed biosynthetic pathway of octyl 3-methyl-2-butenoate in Heracleum species.
Chemical Characterization and Quantitative Distribution
Octyl 3-methyl-2-butenoate is a volatile aliphatic ester. On a non-polar stationary phase (e.g., HP-5MS), it typically elutes with a between 1504 and 1527, depending on the precise temperature programming[1][5][6].
The table below summarizes the relative abundance of octyl 3-methyl-2-butenoate compared to the primary ester (octyl acetate) across selected Heracleum species.
| Species / Plant Part | Octyl Acetate (%) | Octyl 3-methyl-2-butenoate (%) | Major Co-occurring Esters | Reference |
| H. verticillatum (Fruit) | 42.3% | 0.7% | Hexyl 2-methylbutanoate (0.4%) | [1] |
| H. ternatum (Fruit) | 49.0% | Trace (<0.1%) | Hexyl 2-methylbutanoate (0.7%) | [1] |
| H. orphanidis (Fruit) | 50.5% - 84.5% | 0.3% | Octyl isobutanoate (8.0%) | [2] |
| H. persicum (Seed) | 11.2% - 40.8% | Not Detected | Hexyl butyrate (13.3% - 44.7%) | [3][5] |
Experimental Protocol: Self-Validating Extraction and GC-MS Analysis
To ensure high reproducibility and prevent the thermal degradation of unsaturated esters like octyl 3-methyl-2-butenoate, the following protocol establishes a self-validating analytical workflow. Every step is designed to cross-verify the integrity of the sample.
Step 1: Plant Material Preparation
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Action : Harvest aerial parts or roots during the fruiting stage. Air-dry in the dark at 20–25°C.
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Causality : Drying in the dark prevents UV-induced photo-oxidation of the double bond in the 3-methyl-2-butenoate moiety. Milling must be performed immediately prior to extraction to prevent the volatilization of low-molecular-weight esters.
Step 2: Hydrodistillation (Clevenger Apparatus)
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Action : Subject 50g of pulverized plant material to hydrodistillation with 500 mL of distilled water for 3 hours[3]. Decant the essential oil and dry over anhydrous sodium sulfate (Na₂SO₄).
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Causality : Hydrodistillation is preferred over solvent extraction to selectively isolate volatile secondary metabolites without co-extracting heavy waxes or chlorophyll, which foul GC columns. The addition of anhydrous Na₂SO₄ is a critical self-validating step; it removes residual water, thereby preventing the hydrolysis of ester bonds into free octanol and senecioic acid within the high-temperature GC injection port[7].
Step 3: GC-MS Profiling
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Action : Inject 1 µL of the dehydrated oil (diluted 1:100 in hexane) into a GC-MS equipped with an HP-5MS column (30 m × 0.25 mm i.d., 0.25 μm film thickness). Use Helium as the carrier gas (1.0 mL/min).
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Temperature Program : 60°C for 3 min, ramp at 3°C/min to 240°C, hold for 5 min.
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Causality : A slow temperature ramp (3°C/min) is strictly required. Structurally similar aliphatic esters (e.g., octyl isobutanoate vs. octyl 3-methyl-2-butenoate) have closely clustered boiling points. A faster ramp results in co-elution, destroying quantitative accuracy[2].
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Validation : Identify compounds by comparing Electron Ionization (EI, 70 eV) mass spectra with and calculating Linear Retention Indices (LRI) relative to a homologous series of n-alkanes (C8–C40). Dual-validation (Mass Spec + LRI) ensures that structural isomers are not misidentified[1][7].
Workflow for the extraction, stabilization, and GC-MS characterization of Heracleum essential oils.
Pharmacological Implications & Drug Development
The essential oils from Heracleum species containing octyl 3-methyl-2-butenoate exhibit potent bioactivities of interest to drug development professionals[1][2].
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Cytotoxicity : Root and fruit oils demonstrate strong cytotoxic effects against HeLa and LS174 human cancer cell lines (IC₅₀ ranging from 5.9 to 58.86 µg/mL)[1][2]. While polyacetylenes (e.g., falcarinol) heavily drive root toxicity, the high aliphatic ester content in fruit oils contributes to lipophilic membrane disruption in cancer cells.
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Antimicrobial Synergy : These oils are highly active against Staphylococcus aureus and Salmonella typhimurium[1]. In complex mixtures, minor unsaturated esters like octyl 3-methyl-2-butenoate act as permeation enhancers. Their lipophilic alkyl chains combined with the electron-dense double bond interact with bacterial peptidoglycan layers, synergistically enhancing the intracellular delivery of major constituents like octyl acetate.
References
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Chemical Composition, Antimicrobial and Cytotoxic Activity of Heracleum verticillatum PANCIC and H. ternatum VELEN. (Apiaceae) Essential Oils. Chemistry & Biodiversity / ResearchGate.[Link]
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Chemical Composition and Bioactivity of the Essential Oils of Heracleum pyrenaicum subsp. pollinianum and H. orphanidis. Natural Product Communications / ResearchGate.[Link]
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Essential Oil Variability in Iranian Populations of Heracleum persicum Desf. ex Fischer: A Rich Source of Hexyl Butyrate and Octyl Acetate. Plants (MDPI).[Link]
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Essential Oil Composition of Some Wild Populations of Heracleum persicum Desf. Ex Fischer Growing in Iran. Journal of Essential Oil Bearing Plants / Taylor & Francis.[Link]
